molecular formula C13H21N B3168668 (2-Methylpropyl)(2-phenylpropyl)amine CAS No. 932154-37-5

(2-Methylpropyl)(2-phenylpropyl)amine

Cat. No.: B3168668
CAS No.: 932154-37-5
M. Wt: 191.31 g/mol
InChI Key: UMQJLMNBXBCGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methylpropyl)(2-phenylpropyl)amine is an organic compound that belongs to the class of amines It is characterized by the presence of both a 2-methylpropyl group and a 2-phenylpropyl group attached to the nitrogen atom

Scientific Research Applications

(2-Methylpropyl)(2-phenylpropyl)amine has several applications in scientific research:

Safety and Hazards

“(2-Methylpropyl)(2-phenylpropyl)amine” is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Danger” and the hazard statements H302 and H412 .

Mechanism of Action

Target of Action

Similar compounds such as 3-phenylpropylamine have been found to interact with enzymes like trypsin-1 and trypsin-2 . These enzymes play a crucial role in various biological processes, including digestion and regulation of cellular functions.

Mode of Action

This can result in changes to cellular processes and functions .

Biochemical Pathways

They are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during standard metabolic processes . They have essential physiological functions such as the regulation of growth and blood pressure and control of the nerve conduction .

Pharmacokinetics

Similar compounds like phenethylamine are primarily metabolized by mao-b and other enzymes . The half-life, volume of distribution, and clearance rate of these compounds can vary based on several factors, including the specific compound, dosage, route of administration, and individual patient characteristics .

Result of Action

Similar compounds like phenethylamine regulate monoamine neurotransmission by binding to trace amine-associated receptor 1 (taar1) and inhibiting vesicular monoamine transporter 2 (vmat2) in monoamine neurons . This can have various effects on cellular function and communication.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-Methylpropyl)(2-phenylpropyl)amine. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. Additionally, individual patient characteristics, including age, sex, health status, and genetic factors, can also influence the compound’s action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpropyl)(2-phenylpropyl)amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 2-methylpropyl bromide with 2-phenylpropylamine in the presence of a base can yield the desired product. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the reductive amination of ketones or aldehydes with amines. For example, the reaction of 2-phenylpropanal with 2-methylpropylamine in the presence of a reducing agent, such as sodium cyanoborohydride, can produce the desired amine .

Chemical Reactions Analysis

Types of Reactions

(2-Methylpropyl)(2-phenylpropyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl halides in the presence of a base, such as sodium hydroxide, are commonly employed.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated amines.

Comparison with Similar Compounds

Similar Compounds

    Phenylpropanolamine: A sympathomimetic agent used as a decongestant and appetite suppressant.

    3-Phenylpropylamine: Used in the synthesis of pharmaceuticals and as a research chemical.

    N-Methylphenethylamine: A compound with stimulant properties.

Uniqueness

(2-Methylpropyl)(2-phenylpropyl)amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a 2-methylpropyl group and a 2-phenylpropyl group allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-methyl-N-(2-phenylpropyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-11(2)9-14-10-12(3)13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQJLMNBXBCGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methylpropyl)(2-phenylpropyl)amine
Reactant of Route 2
Reactant of Route 2
(2-Methylpropyl)(2-phenylpropyl)amine
Reactant of Route 3
Reactant of Route 3
(2-Methylpropyl)(2-phenylpropyl)amine
Reactant of Route 4
Reactant of Route 4
(2-Methylpropyl)(2-phenylpropyl)amine
Reactant of Route 5
Reactant of Route 5
(2-Methylpropyl)(2-phenylpropyl)amine
Reactant of Route 6
Reactant of Route 6
(2-Methylpropyl)(2-phenylpropyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.